

# (R)-Propranolol-d7: A Comprehensive Technical Guide to Chemical Properties and Stability

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## Compound of Interest

Compound Name: (R)-Propranolol-d7

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and stability of **(R)-Propranolol-d7**, a deuterated isotopologue of the widely used beta-blocker, propranolol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering key data, experimental methodologies, and visualizations to support laboratory work and analysis.

## Core Chemical Properties

**(R)-Propranolol-d7**, the R-enantiomer of propranolol with seven deuterium atoms incorporated into its structure, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of propranolol in biological samples.<sup>[1][2]</sup> Its physicochemical properties are crucial for its handling, formulation, and analytical method development.

## General Properties

A summary of the key chemical identifiers and properties for **(R)-Propranolol-d7** and its hydrochloride salt are presented in Table 1.

Property	(R)-Propranolol-d7	(R)-Propranolol-d7 Hydrochloride
Chemical Structure	(Image of (R)-Propranolol-d7 structure)	(Image of (R)-Propranolol-d7 Hydrochloride structure)
Molecular Formula	C <sub>16</sub> H <sub>14</sub> D <sub>7</sub> NO <sub>2</sub> [3]	C <sub>16</sub> H <sub>15</sub> D <sub>7</sub> ClNO <sub>2</sub> [4]
Molecular Weight	266.39 g/mol [5][6]	302.85 g/mol [4]
CAS Number	Varies by deuteration pattern (e.g., 344298-99-3 for ring-d7) [5]	1346617-25-1[4]
Appearance	Solid[3]	White to Off-White Solid[7]
Melting Point	Not explicitly available	191-192°C[7]
IUPAC Name	1-(isopropylamino)-3-((naphthalen-1-yl-d7)oxy)propan-2-ol[2]	(R)-1-(isopropylamino)-3-(naphthalen-1-yloxy-d7)propan-2-ol hydrochloride

## Solubility

The solubility of a compound is a critical parameter for its use in various experimental and formulation settings. The available solubility data for **(R)-Propranolol-d7** and its hydrochloride salt are summarized in Table 2.

Solvent	(R)-Propranolol-d7 (racemic) Solubility	(R)-Propranolol-d7 Hydrochloride Solubility
DMF	≥ 50 mg/mL[3][8]	Not explicitly available
DMSO	≥ 30 mg/mL[3][8]	59 mg/mL[9]
Ethanol	≥ 30 mg/mL[3][8]	Slightly soluble[7], 14 mg/mL[9]
Water	Not explicitly available	Slightly soluble[7], 14 mg/mL[9]
Methanol with 5% 1 M HCl	100 µg/mL (as a certified reference solution)[1][10]	Not applicable

## Stability and Storage

Proper storage and handling are paramount to maintain the integrity and stability of **(R)-Propranolol-d7**. Deuterated compounds, while generally stable, can be susceptible to degradation under certain conditions, which can affect their isotopic enrichment and chemical purity.[11]

## Recommended Storage Conditions

To ensure long-term stability, **(R)-Propranolol-d7** should be stored under controlled conditions as outlined in Table 3.

Form	Recommended Storage Temperature	Duration of Stability (if available)	Additional Notes
Solid/Neat	-20°C[3]	≥ 4 years[3]	Store in a tightly sealed container, protected from light.
+4°C[12]	Not specified	For shorter-term storage.	
In Solution	-80°C[8][13]	Up to 6 months[8][13]	For stock solutions.
-20°C[8][13]	Up to 1 month[8][13]	For stock solutions.	

## Potential Degradation Pathways

Propranolol is susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis.[14][15] The naphthalene ring in its structure makes it particularly sensitive to light.[14] Forced degradation studies on propranolol have identified several degradation products. While specific quantitative data for the deuterated R-enantiomer is not readily available, the degradation pathways are expected to be similar to the non-deuterated compound.

Potential degradation pathways for propranolol include:

- Acid and Base Hydrolysis: Degradation is observed in both acidic and alkaline conditions.[14]
- Oxidative Degradation: Propranolol is susceptible to oxidation.[15]
- Photodegradation: Exposure to light can lead to the formation of degradation products.[14]
- Thermal Degradation: While generally more stable to heat, prolonged exposure to high temperatures can cause degradation.[16]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and stability testing of **(R)-Propranolol-d7**.

## Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying **(R)-Propranolol-d7** and separating it from any potential degradation products. The following is a representative protocol based on established methods for propranolol.[\[16\]](#)[\[17\]](#)

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of **(R)-Propranolol-d7**.

Instrumentation:

- HPLC system with a UV or PDA detector
- Analytical balance
- pH meter
- Volumetric flasks and pipettes

Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)
- Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 80:20 v/v).[\[17\]](#) The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 290 nm ( $\lambda_{\text{max}}$  of propranolol)[\[14\]](#)
- Injection Volume: 20  $\mu$ L
- Column Temperature: Ambient or controlled at 25°C

#### Procedure:

- **Standard Solution Preparation:** Accurately weigh and dissolve a known amount of **(R)-Propranolol-d7** reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Prepare working standard solutions by diluting the stock solution.
- **Sample Preparation:** Prepare samples for analysis by dissolving them in the mobile phase to a concentration within the linear range of the method.
- **Forced Degradation Studies:**
  - **Acid Hydrolysis:** Treat a solution of **(R)-Propranolol-d7** with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours).[16] Neutralize the solution before injection.
  - **Base Hydrolysis:** Treat a solution of **(R)-Propranolol-d7** with 0.1 M NaOH and heat at 60°C for a specified period.[14] Neutralize the solution before injection.
  - **Oxidative Degradation:** Treat a solution of **(R)-Propranolol-d7** with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for a specified period (e.g., 24 hours).[15]
  - **Thermal Degradation:** Expose the solid **(R)-Propranolol-d7** to dry heat (e.g., 70°C) for a specified period.[14]
  - **Photodegradation:** Expose a solution of **(R)-Propranolol-d7** to UV light (e.g., 254 nm) for a specified period.
- **Analysis:** Inject the standard solutions, the untreated sample solution, and the stressed samples into the HPLC system.
- **Data Evaluation:** Assess the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of **(R)-Propranolol-d7**.

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[18][19]

Objective: To determine the solubility of **(R)-Propranolol-d7** in various solvents.

Materials:

- **(R)-Propranolol-d7**
- Selected solvents (e.g., water, ethanol, DMSO)
- Vials with screw caps
- Shaker or agitator
- Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
- Analytical method for quantification (e.g., validated HPLC-UV method)

Procedure:

- Add an excess amount of **(R)-Propranolol-d7** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the samples to stand to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter.
- Dilute the clear solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of **(R)-Propranolol-d7** in the diluted solution using a validated analytical method, such as the HPLC method described above.
- Calculate the solubility of **(R)-Propranolol-d7** in the solvent, taking into account the dilution factor.

## Monitoring Deuterium Stability by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the isotopic enrichment and monitoring for any hydrogen-deuterium (H/D) exchange over time.<sup>[11][20][21]</sup>

Objective: To monitor the stability of the deuterium label in **(R)-Propranolol-d7**.

Instrumentation:

- High-resolution NMR spectrometer

Procedure:

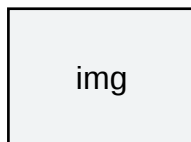
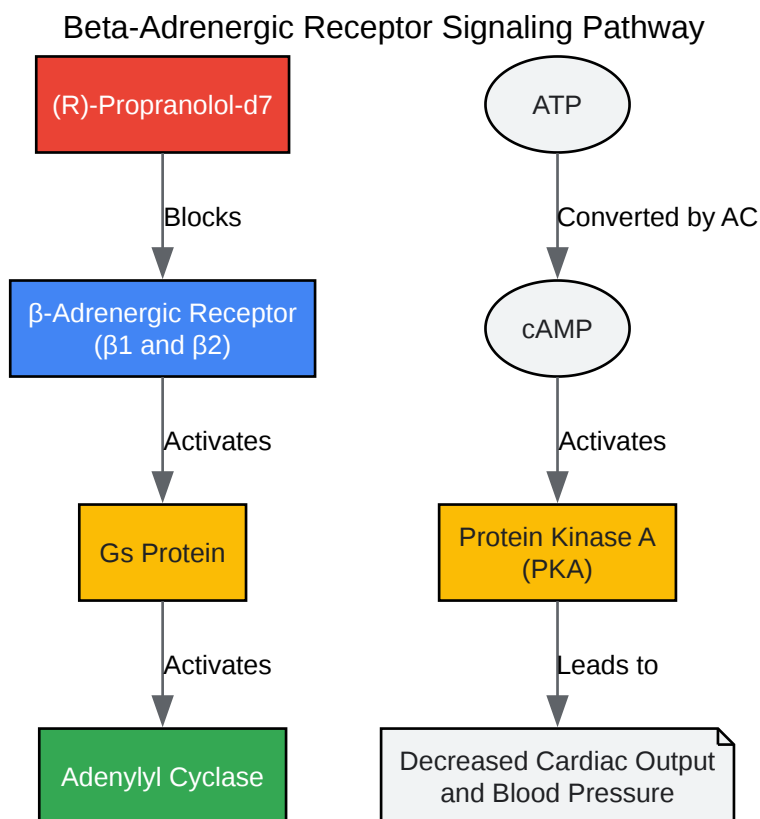
- Sample Preparation: Dissolve a known amount of **(R)-Propranolol-d7** in a suitable deuterated solvent (e.g., DMSO-d6).
- Initial Spectrum: Acquire a <sup>1</sup>H NMR spectrum of the freshly prepared solution. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the initial isotopic enrichment.
- Stability Study: Store the NMR tube under defined conditions (e.g., room temperature, elevated temperature).
- Time-Point Analysis: Acquire <sup>1</sup>H NMR spectra at regular intervals (e.g., 1, 7, 30 days).
- Data Analysis: Compare the spectra over time. The appearance or increase in the intensity of proton signals at the deuterated positions would indicate H/D exchange, suggesting instability of the label under the storage conditions.

## Visualizations

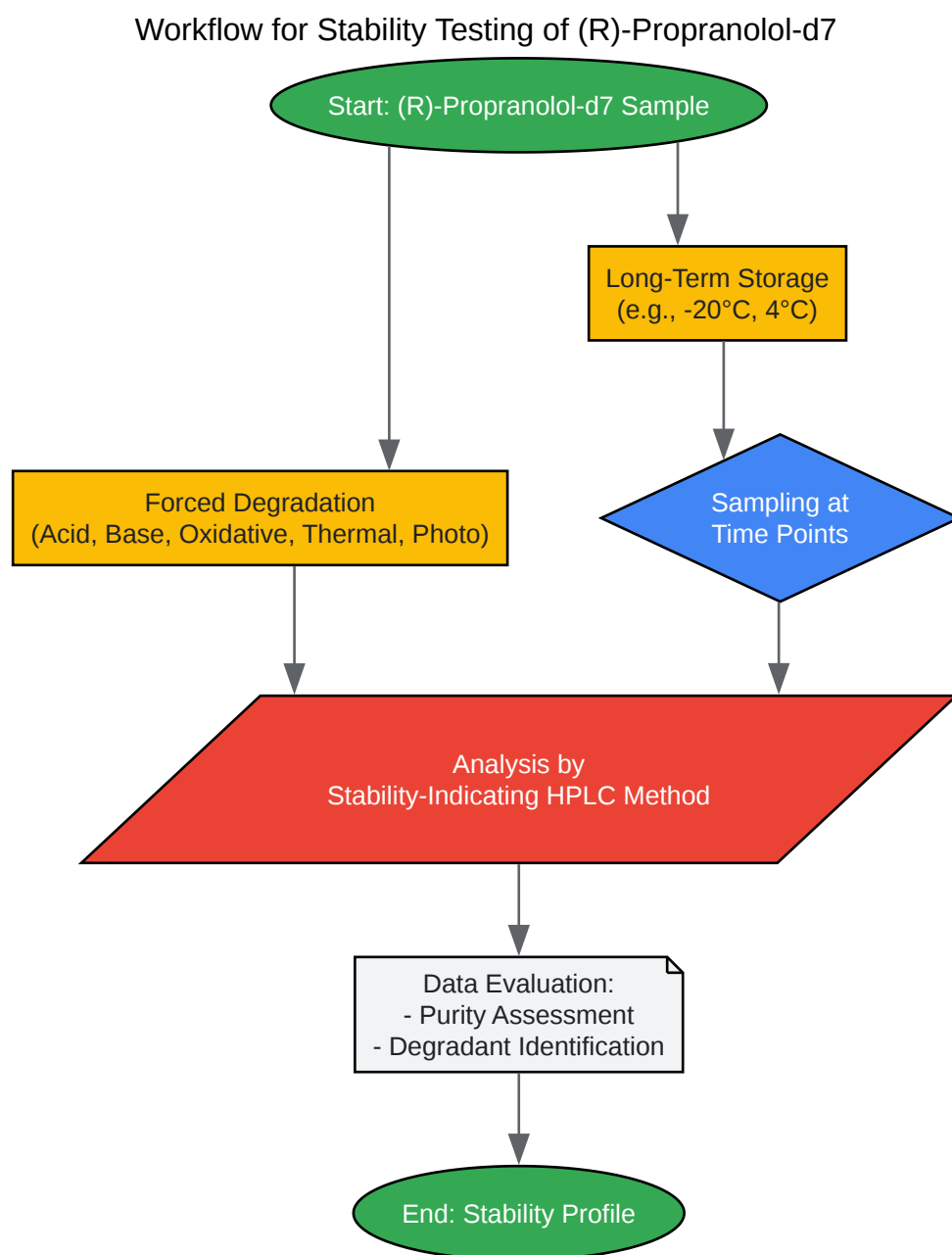
The following diagrams illustrate key aspects of **(R)-Propranolol-d7**'s mechanism of action and experimental workflows.



## Chemical Structure of (R)-Propranolol-d7

[Click to download full resolution via product page](#)Caption: Chemical Structure of **(R)-Propranolol-d7**.[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of propranolol's action.



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Caption: Experimental workflow for stability assessment.

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